

# An In-depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **4-Methoxypyridine**

Cat. No.: **B045360**

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## Abstract

**4-Methoxypyridine** is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and holds significant importance in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-methoxypyridine**, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of drug development and its interaction with key biological signaling pathways.

## Core Physical and Chemical Properties

**4-Methoxypyridine** is a colorless to light yellow liquid at room temperature.<sup>[1][2]</sup> Its core physicochemical properties are summarized in the tables below, providing a quick reference for laboratory use.

## Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	109.13 g/mol	<a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	4 °C	<a href="#">[1]</a>
Boiling Point	191 °C (at 760 mmHg)	<a href="#">[1]</a>
	108-111 °C (at 65 mmHg)	<a href="#">[3]</a>
Density	1.075 g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index (n <sup>20</sup> /D)	1.516 - 1.522	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	74 °C (closed cup)	<a href="#">[1]</a>

## Chemical and Pharmacokinetic Properties

Property	Value	Reference
CAS Number	620-08-6	<a href="#">[1]</a> <a href="#">[3]</a>
pKa	6.58 (at 25 °C)	<a href="#">[4]</a>
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	<a href="#">[5]</a>
logP (octanol-water)	1	<a href="#">[6]</a>
Stability	Stable under a range of conditions.	<a href="#">[1]</a>

## Spectral Data

The following sections provide an overview of the key spectral data for **4-methoxypyridine**, which are crucial for its identification and characterization.

### <sup>1</sup>H NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **4-methoxypyridine** typically shows distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group.

- Aromatic Protons (Pyridine Ring): Resonances for the protons at positions 2, 6 and 3, 5 are typically observed in the aromatic region of the spectrum.
- Methoxy Protons: A singlet corresponding to the three protons of the methoxy group ( $-\text{OCH}_3$ ) is also present.

A representative  $^1\text{H}$  NMR spectrum can be found at ChemicalBook.[\[7\]](#)

## $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. Key signals include:

- Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.
- Methoxy Carbon: A signal for the carbon atom of the methoxy group.

A representative  $^{13}\text{C}$  NMR spectrum is available for reference.[\[8\]](#)

## Infrared (IR) Spectrum

The IR spectrum of **4-methoxypyridine** displays characteristic absorption bands that are indicative of its functional groups. These include:

- C-H stretching (aromatic): Bands in the region of  $3000\text{-}3100\text{ cm}^{-1}$ .
- C-H stretching (aliphatic,  $-\text{OCH}_3$ ): Bands typically below  $3000\text{ cm}^{-1}$ .
- C=C and C=N stretching (aromatic ring): Strong absorptions in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-O stretching (ether): A strong band in the  $1200\text{-}1300\text{ cm}^{-1}$  region.

A representative ATR-IR spectrum can be viewed on SpectraBase.[\[1\]](#)

## Experimental Protocols

This section details common experimental procedures for the synthesis and purification of **4-methoxypyridine** and its derivatives.

## Synthesis of 4-Methoxypyridine from 4-Chloropyridine

A common laboratory-scale synthesis involves the nucleophilic substitution of 4-chloropyridine with a methoxide source.<sup>[5]</sup>

Materials:

- 4-Chloropyridine hydrochloride
- Sodium methoxide
- Methanol (anhydrous)
- Tetrahydrofuran (THF, anhydrous)

Procedure:

- To a solution of 4-chloropyridine hydrochloride in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **4-methoxypyridine**.

- Purify the crude product by vacuum distillation.

## Synthesis of 4-Methoxypyridine N-oxide from 4-Methoxypyridine

The N-oxide derivative is a useful intermediate and can be prepared by the oxidation of **4-methoxypyridine**.<sup>[9]</sup>

Materials:

- **4-Methoxypyridine**
- Hydrogen peroxide (30% aqueous solution)
- Acetic acid

Procedure:

- Dissolve **4-methoxypyridine** in glacial acetic acid.
- To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature.
- Heat the reaction mixture at reflux and monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.
- The resulting crude **4-methoxypyridine** N-oxide can be purified by recrystallization or column chromatography.

## Purification by Column Chromatography

Column chromatography is a standard technique for the purification of **4-methoxypyridine** and its derivatives, especially for removing polar impurities.

General Procedure:

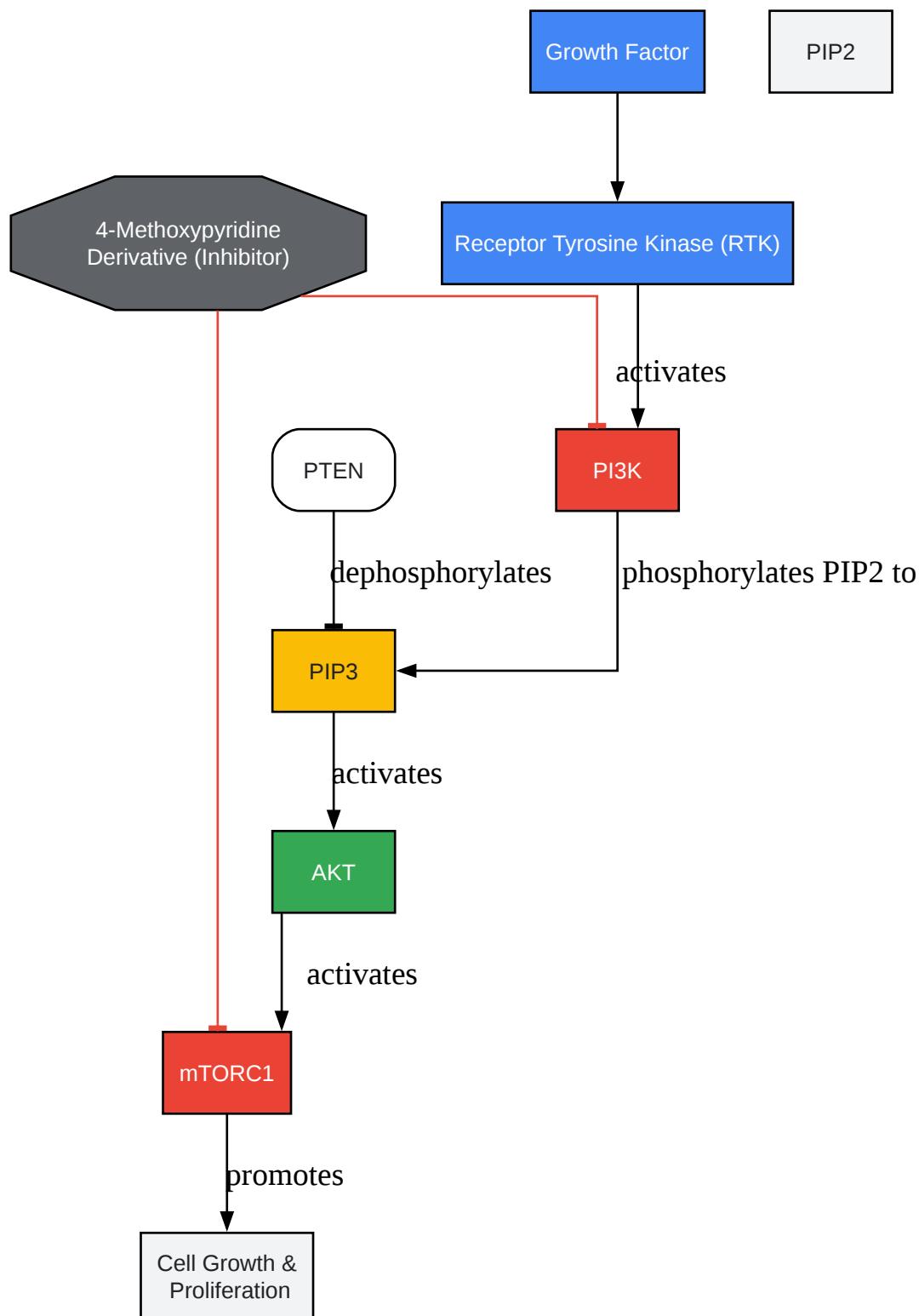
- **Stationary Phase:** Silica gel is commonly used. To avoid issues with peak tailing due to the basicity of the pyridine nitrogen, the silica gel can be treated with a small amount of a base like triethylamine in the eluent.[10]
- **Mobile Phase (Eluent):** A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is optimized based on the polarity of the compound and impurities.
- **Column Packing:** Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a chromatography column.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
- **Elution:** Elute the column with the chosen solvent system, collecting fractions.
- **Analysis:** Monitor the collected fractions by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

## Applications in Drug Development and Signaling Pathways

**4-Methoxypyridine** and its derivatives are key pharmacophores in a variety of biologically active molecules.[11] The pyridine ring can participate in hydrogen bonding and  $\pi$ -stacking interactions with biological targets, while the methoxy group can influence solubility and metabolic stability.

### Inhibition of PI3K/mTOR Signaling Pathway

Derivatives of **4-methoxypyridine** have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[12] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14]

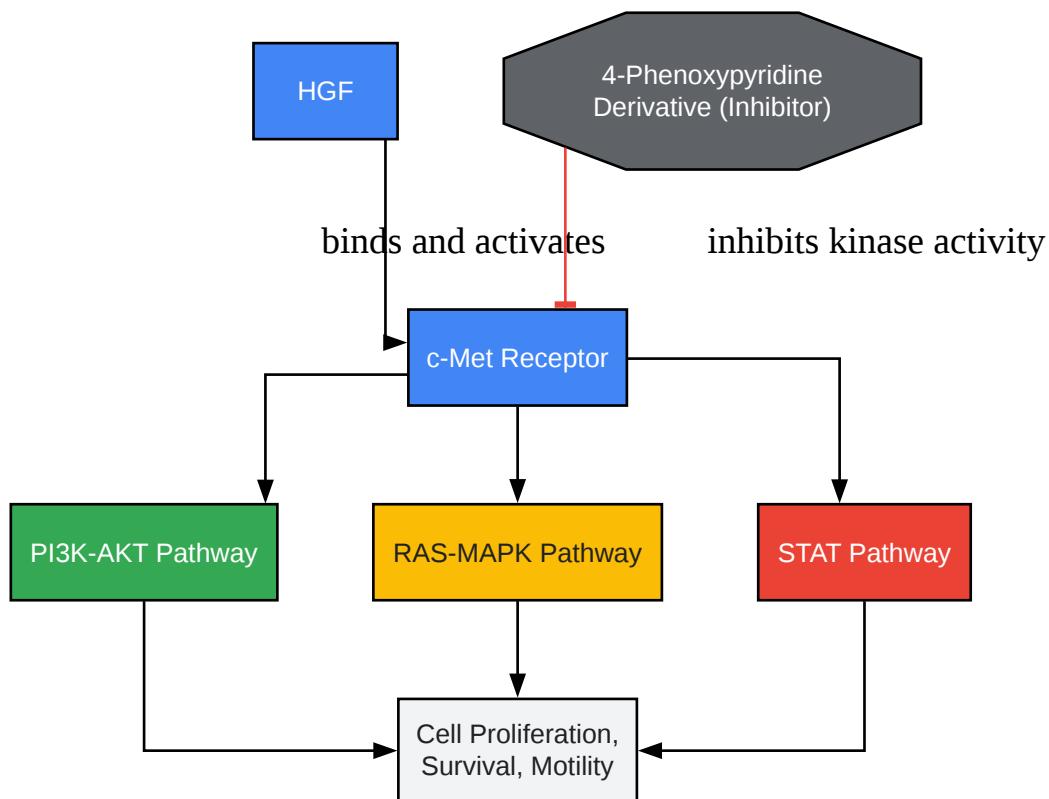


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Caption: PI3K/mTOR signaling pathway with inhibition by **4-methoxypyridine** derivatives.

## Inhibition of c-Met Signaling Pathway

4-Phenoxyppyridine derivatives, which share the core pyridine scaffold, have been developed as inhibitors of the c-Met receptor tyrosine kinase.[15] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor growth, angiogenesis, and metastasis.[12][16]



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Caption: The c-Met signaling pathway and its inhibition by 4-phenoxyppyridine derivatives.

## Conclusion

**4-Methoxypyridine** is a compound of considerable interest to researchers in both academic and industrial settings. Its well-defined physical and chemical properties, coupled with its synthetic accessibility, make it an invaluable tool in the construction of complex molecular architectures. The role of its derivatives as potent inhibitors of key signaling pathways, such as PI3K/mTOR and c-Met, underscores its importance in the ongoing development of targeted cancer therapies. This guide has provided a foundational understanding of **4-**

**methoxypyridine**, offering practical experimental protocols and insights into its biological significance, which should serve as a valuable resource for professionals in the field.

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